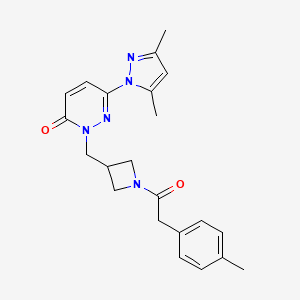

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Description

Introduction to Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds constitute over 75% of FDA-approved drugs due to their structural diversity, metabolic stability, and ability to engage biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Among these, pyridazinone, pyrazole, and azetidine have emerged as privileged scaffolds, each contributing unique pharmacological profiles to therapeutic agents.

Privileged Structures: Pyridazinone, Pyrazole, and Azetidine Motifs in Pharmaceutical Development

Pyridazinone

Pyridazin-3(2H)-one derivatives are nitrogen-rich bicyclic systems renowned for their anti-inflammatory and analgesic properties. Their mechanism of action often involves dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), which synergistically reduces prostaglandin and leukotriene production. For example, pyridazinone-based inhibitors of phosphodiesterase-4 (PDE4) and mitogen-activated protein kinase (MAPK) have shown efficacy in preclinical models of chronic inflammation. Structural modifications at the N-2 and C-6 positions enhance target selectivity, as demonstrated by derivatives with IC~50~ values below 10 nM for COX-2.

Pyrazole

Pyrazole’s aromatic five-membered ring with two adjacent nitrogen atoms enables diverse interactions with enzymes and receptors. Celecoxib, a COX-2-selective anti-inflammatory drug, exemplifies pyrazole’s utility in minimizing gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs). Recent advances include pyrazole hybrids targeting transient receptor potential (TRP) channels for pain management and epidermal growth factor receptor (EGFR) kinases for anticancer applications. Substitutions at the 1-, 3-, and 5-positions modulate electronic and steric effects, optimizing pharmacokinetic profiles.

Azetidine

Azetidine’s strained four-membered ring confers rigidity and improved metabolic stability relative to larger saturated heterocycles. Its incorporation into dopamine D~2~ receptor antagonists and γ-aminobutyric acid (GABA) analogs highlights its versatility in central nervous system (CNS) drug design. Recent synthetic breakthroughs, such as the aza Paternò-Büchi reaction, have expanded access to functionalized azetidines with antimicrobial and anticancer activities.

Table 1: Pharmacological Profiles of Core Heterocycles

Rationale for Hybrid Heterocyclic Systems in Multitarget Drug Design

Multitarget drug design addresses complex diseases like cancer and neurodegeneration by simultaneously modulating interconnected pathways. Hybrid systems merging pyridazinone, pyrazole, and azetidine exploit complementary mechanisms:

- Synergistic Target Engagement : Pyridazinone’s anti-inflammatory action (via COX-2/LOX) pairs with pyrazole’s analgesic effects (via TRP channels) and azetidine’s CNS penetration.

- Improved Selectivity : The azetidine ring’s rigidity reduces off-target interactions, while pyrazole’s aromaticity enhances binding affinity.

- Metabolic Stability : Azetidine’s ring strain resists cytochrome P450-mediated oxidation, prolonging half-life.

Table 2: Hybrid Heterocycles in Literature

The subject compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one, exemplifies this strategy:

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-15-4-6-18(7-5-15)11-22(29)25-12-19(13-25)14-26-21(28)9-8-20(24-26)27-17(3)10-16(2)23-27/h4-10,19H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHFGHJUAONQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. The process may include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate.

Synthesis of the Azetidine Moiety: This involves the reaction of 2-(p-tolyl)acetyl chloride with an appropriate azetidine precursor.

Coupling Reactions: The pyrazole and azetidine intermediates are then coupled with a pyridazinone derivative under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and azetidine moieties.

Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic rings and the azetidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, potentially serving as a ligand for enzymes or receptors.

Medicine

In medicinal chemistry, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Derivatives like 3a-3h () lack heterocyclic complexity at the 6-position, relying on chloro and phenyl groups for steric bulk. Their synthesis is simpler but less tunable . Compound 12 () features a diphenylpyridazinone core, which increases lipophilicity and may enhance membrane permeability compared to the target compound’s azetidine moiety .

Pyridazin-6-imine derivatives () with fused triazine/oxadiazole rings exhibit undefined bioactivity, highlighting the critical role of substituent choice in driving functionality .

Synthetic Accessibility :

- The target compound requires advanced purification (preparative TLC) due to its multi-step synthesis, whereas 3a-3h derivatives are more straightforward to isolate .

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a novel synthetic derivative with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anti-tubercular properties and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 359.5 g/mol |

| CAS Number | 1219584-92-5 |

| Molecular Formula | C19H29N5O2 |

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of compounds structurally related to our compound of interest. For instance, a series of substituted pyridazinones demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 3.73 μM . While specific data on our compound is limited, its structural analogs suggest potential efficacy in tuberculosis treatment.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar pyrazole derivatives have been evaluated against various cancer cell lines. For example, Mannich bases derived from pyrazole exhibited cytotoxicity towards human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells with IC50 values ranging from 8.2 to 32.1 μM . These findings indicate that the pyrazole moiety may contribute to anticancer properties.

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with key cellular pathways. For example, they may inhibit DNA topoisomerase I or interfere with cell signaling pathways involved in proliferation and apoptosis . Further research on the specific interactions of our compound could elucidate its mechanism of action.

Study on Related Compounds

A study focused on a series of pyrazole derivatives synthesized for anti-tubercular activity found that compounds with similar structural features to our target compound showed significant inhibition against Mycobacterium tuberculosis H37Ra . The most active compounds in this study had IC50 values between 1.35 to 2.18 μM, indicating strong potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.